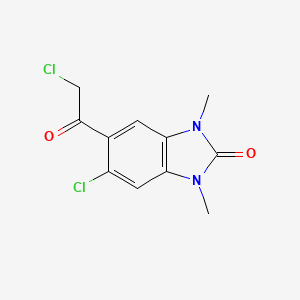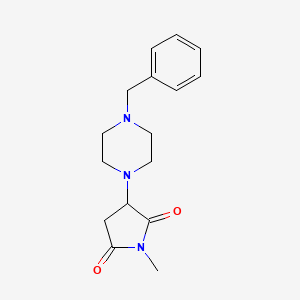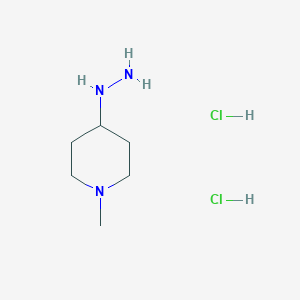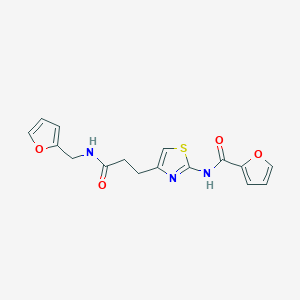![molecular formula C17H19N5O3 B2485519 4-Allyl-N-(sek-Butyl)-1,5-Dioxo-1,2,4,5-Tetrahydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid CAS No. 1031619-33-6](/img/structure/B2485519.png)
4-Allyl-N-(sek-Butyl)-1,5-Dioxo-1,2,4,5-Tetrahydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die den 1,2,4-Triazolring enthalten, haben sich bei der Behandlung von Krebs als vielversprechend erwiesen . Sie können mit verschiedenen Zielrezeptoren interagieren, was sie zu einem vielversprechenden Pharmakophor bei der Entwicklung neuer biologisch aktiver Einheiten für die rationale Gestaltung und Entwicklung neuer zielgerichteter Medikamente zur Behandlung multifunktionaler Krankheiten macht .
Antibakterielle Aktivität
Es hat sich gezeigt, dass 1,2,4-Triazole eine signifikante antibakterielle Aktivität besitzen . Die Entwicklung neuartiger antibakterieller Mittel, die 1,2,4-Triazol enthalten, kann helfen, die zunehmenden Probleme des mikrobiellen Resistenzen zu bewältigen .
Analgetische und entzündungshemmende Aktivität
Es wurde festgestellt, dass 1,2,4-Triazole und ihre Derivate analgetische und entzündungshemmende Wirkungen aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Antioxidative Aktivität
Diese Verbindungen haben auch antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Einflüsse produziert, verursacht werden, verhindern oder verlangsamen können .
Antivirale Aktivität
1,2,4-Triazole haben antivirale Eigenschaften gezeigt . Sie könnten bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden, was im aktuellen globalen Gesundheitskontext besonders wichtig ist .
Enzyminhibitoren
Es wurde festgestellt, dass 1,2,4-Triazole verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Antilipase und Aromatase . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente, die auf diese Enzyme abzielen .
Antituberkulosemittel
1,2,4-Triazole haben sich als potenzielle Antituberkulosemittel erwiesen . Tuberkulose ist nach wie vor ein großes globales Gesundheitsproblem und die Entwicklung neuer Medikamente ist entscheidend, um diese Krankheit zu bekämpfen .
Energetische Materialien
Die unempfindlichen Eigenschaften von 1,2,4-Triazolen sowie ihre gute thermische Stabilität und vergleichbaren Detonationsmerkmale unterstreichen ihr Anwendungspotenzial als energetische Materialien .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potential inhibitory activity against c-met kinase .
Mode of Action
For instance, L-45, a potent triazolophthalazine inhibitor, binds effectively with the binding site of PCAF bromodomain .
Biochemical Pathways
It is known that inhibition of targets like c-met kinase can disrupt various cellular processes, including cell growth and survival .
Pharmacokinetics
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been reported to exhibit excellent thermal stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and efficacy . .
Biochemische Analyse
Biochemical Properties
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibits strong binding affinity to these enzymes, potentially inhibiting their activity and altering metabolic pathways . Additionally, it interacts with various receptors, such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Cellular Effects
The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products . The compound also interacts with DNA, potentially causing changes in gene expression by affecting the binding of transcription factors. Additionally, it can modulate the activity of signaling proteins, leading to alterations in cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a significant increase in adverse effects.
Metabolic Pathways
4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound can also influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes.
Transport and Distribution
Within cells and tissues, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is transported and distributed through various mechanisms. It interacts with transporters, such as ABC transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Its localization within cells is influenced by its interaction with binding proteins and cellular structures.
Subcellular Localization
The subcellular localization of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also be found in the nucleus, where it affects gene expression by interacting with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-8-21-15(24)12-7-6-11(14(23)18-10(3)5-2)9-13(12)22-16(21)19-20-17(22)25/h4,6-7,9-10H,1,5,8H2,2-3H3,(H,18,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJLRYOMACDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NNC(=O)N23)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2485441.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)



![2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2485451.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)

